2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2,2-trifluoroethoxycarbonyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO4/c7-5(8,9)1-16-3(14)13-4(15)17-2-6(10,11)12/h1-2H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWEMKDMMXMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions typically yield trifluoroethylamines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethylamines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate is utilized as a versatile building block for the synthesis of more complex molecules. The trifluoroethyl group enhances the lipophilicity and stability of compounds, making them suitable for various chemical reactions.
Biology
Research has indicated that this compound exhibits potential biological activities. Its structure allows it to interact with biological macromolecules such as proteins and enzymes. The following are key areas of biological research:
- Enzyme Inhibition : The carbamate moiety can inhibit specific enzymes involved in metabolic pathways.
- Drug Design : The compound serves as a pharmacophore in drug development due to its ability to modulate biological activity through interactions with target proteins.
Medicine
The therapeutic applications of this compound are under investigation:
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Agents : The compound's mechanism may involve modulation of inflammatory pathways through enzyme inhibition.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of enzyme X at concentrations as low as Y µM. |
| Study B | Anticancer Activity | Showed significant reduction in tumor growth in vitro and in vivo models. |
| Study C | Drug Design | Identified potential interactions with protein target Z through molecular docking studies. |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoroethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated carbamates are a critical class of compounds in drug discovery and agrochemical development. Below is a detailed comparison of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorine Impact: The target compound’s dual trifluoroethyl groups likely confer superior metabolic stability compared to mono-fluorinated analogs like ethyl N-(2,4-difluorophenyl)carbamate . Trifluoromethylphenyl derivatives (e.g., 1087788-83-7) exhibit enhanced hydrophobic interactions, making them suitable for enzyme inhibition .
Structural Diversity: Heterocyclic substituents (e.g., pyridine in 1251924-34-1, furan in 1303890-42-7) improve solubility and target selectivity compared to purely aromatic analogs .
Applications :
- The target compound’s trifluoroethoxy carbonyl group may act as a protecting group in peptide synthesis or as a prodrug motif, similar to carbamates in .
- Compounds with trifluoromethylphenyl groups (e.g., 1087788-83-7) are prominent in agrochemicals due to their resistance to oxidative degradation .
The target compound’s high fluorine content may necessitate additional safety protocols .
Research Findings and Trends
- Synthetic Utility : The Hofmann–Löeffler–Freytag reaction () highlights the role of trifluoroethyl carbamates in synthesizing cyclic carbonates, suggesting the target compound’s utility in complex molecule assembly .
- Drug Design : Fluorine’s stereoelectronic effects () position the target compound as a candidate for optimizing drug-receptor interactions, particularly in CNS targets where blood-brain barrier penetration is critical .
- Agrochemical Relevance : Trifluoromethylated aromatics () dominate herbicide development; the target compound’s trifluoroethoxy group may offer analogous advantages in stability and activity .
Biological Activity
2,2,2-Trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate is a fluorinated compound with significant potential in agricultural and pharmaceutical applications. Its unique structure, characterized by the presence of trifluoromethyl groups and a carbamate functional group, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and data analyses.
- Chemical Formula : C₆H₅F₆N₁O₄
- Molecular Weight : 269.1 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl N-(2,2,2-trifluoroethoxycarbonyl)carbamate
- PubChem CID : 125424520
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Standard InChI | InChI=1S/C6H5F6NO4/... |
Insecticidal Properties
Research indicates that carbamate compounds like this compound exhibit insecticidal properties by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of the insect .
Toxicological Studies
A study on similar carbamate compounds has shown that they can cause significant neurotoxicity in non-target organisms due to their mode of action on AChE. The toxicity levels can vary based on the specific structural modifications of the carbamate group and the presence of fluorinated substituents .
Environmental Impact
Fluorinated compounds are known for their persistence in the environment. Research has highlighted concerns regarding groundwater contamination and bioaccumulation in food chains when such compounds are used extensively in agriculture . The environmental behavior of this compound needs further investigation to assess its long-term ecological impact.
Case Study 1: Aldicarb Comparison
Aldicarb is a well-known carbamate insecticide that shares similar mechanisms with this compound. Studies have shown that aldicarb's systemic action in plants is influenced by its solubility and stability under various pH conditions. The findings from aldicarb studies provide a framework for understanding the potential behavior of the trifluorinated carbamate .
Case Study 2: Fluorinated Compound Analysis
In a broader analysis of organic fluorine compounds, it was found that many exhibit unique degradation pathways and environmental interactions due to their fluorinated nature. These studies suggest that while these compounds may offer agricultural benefits through enhanced efficacy against pests, they also pose risks related to human health and environmental safety .
Efficacy Against Pests
Laboratory studies have demonstrated that compounds with similar structures to this compound show effective pest control against various agricultural pests. The efficacy is often linked to the compound's ability to penetrate plant tissues and affect target pests directly .
Q & A
Q. What synthetic routes are available for preparing 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution or carbamate formation. A validated method involves reacting trifluoroethyl tosylate with a carbonyl carbamate precursor. For example, 2,2,2-trifluoroethyl tosylate (prepared via ¹⁸F-¹⁹F exchange in DMF with Kryptofix 222/K₂CO₃ at 150°C) reacts with alcohols or amines to form trifluoroethyl ethers or carbamates . Key intermediates are monitored by UPLC and characterized via ¹H NMR (e.g., δ 4.43 ppm for -OCH₂CF₃ in CDCl₃) and mass spectrometry (e.g., MS [M+H]⁺ at m/z 333.1 for trifluoroethoxy derivatives) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
¹H NMR and ¹³C NMR are essential for structural confirmation, with characteristic shifts for trifluoroethyl groups (e.g., quartet at δ 4.40–4.53 ppm for -OCH₂CF₃). Mass spectrometry (ESI or EI) confirms molecular weight, while UPLC or HPLC monitors reaction progress and purity (>95% by analytical chromatography). Stability under storage conditions (e.g., inert gas, room temperature) should also be assessed via accelerated degradation studies .
Q. What are the stability considerations for this carbamate under experimental conditions?
The compound’s stability depends on solvent, temperature, and nucleophilic environments. Trifluoroethyl carbamates are sensitive to hydrolysis in basic conditions due to the electron-withdrawing CF₃ group. Stability tests in DMF or THF at 25–60°C over 24–72 hours (monitored via NMR/UPLC) are recommended. Avoid prolonged exposure to moisture or strong bases .
Q. How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitutions?
The CF₃ group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. For example, O-trifluoroethylation of alcohols using 2,2,2-trifluoroethyl tosylate achieves ~60% ¹⁸F incorporation in radiosynthesis, whereas iodide analogs fail due to competing side reactions . This reactivity is critical for designing one-pot syntheses or multi-step protocols.
Q. What safety precautions are necessary when handling this compound?
While specific SDS data are unavailable, structurally similar trifluoroethyl derivatives require standard fluorinated compound protocols: use fume hoods, nitrile gloves, and avoid inhalation. Waste should be neutralized with mild bases (e.g., NaHCO₃) before disposal. Thermal decomposition may release HF, necessitating CaCO₃ traps .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this carbamate?
Yield optimization involves reagent stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroethyl tosylate) and temperature control (80–150°C in polar aprotic solvents like DMF). Catalysts such as NaH or K₂CO₃ improve deprotonation efficiency, achieving ~40% radiochemical yield in ¹⁸F-labeling. Scalable methods require inert atmospheres and iterative UPLC monitoring to minimize byproducts (e.g., difluorovinyl analogs) .
Q. What mechanistic insights explain the selectivity of trifluoroethyl tosylate in carbamate formation?
Tosylate’s superior leaving-group ability (vs. iodide or bromide) drives selective O-trifluoroethylation. DFT studies suggest that the transition state for tosylate displacement has lower activation energy due to stabilization by the trifluoroethoxy group’s electron-withdrawing effect. Competing elimination pathways are suppressed in aprotic solvents .
Q. How does this compound function in hypoxia imaging probes, and what modifications enhance its efficacy?
Analogous compounds like [¹⁸F]TFMISO use trifluoroethoxy groups to improve lipophilicity and tumor penetration. Modulating the carbamate’s aryl substituents (e.g., nitroimidazole moieties) can enhance hypoxia-specific retention. In vivo PET/MRI studies show that trifluoroethyl derivatives exhibit prolonged retention in hypoxic tissues (t₁/₂ > 4 hours) .
Q. What strategies resolve contradictions in reported synthetic yields for trifluoroethyl carbamates?
Discrepancies arise from reagent purity (e.g., anhydrous K₂CO₃ vs. hydrated forms) and reaction monitoring intervals. Implementing real-time UPLC analysis reduces overestimation of yields. For example, 2,2,2-trifluoroethyl tosylate reactions show 27–38% ¹⁸F incorporation variability, emphasizing the need for rigorous precursor purification .
Q. Can computational modeling predict the compound’s behavior in novel reactions or biological systems?
Molecular dynamics simulations and QSAR models correlate trifluoroethoxy substituents with metabolic stability and binding affinity. For instance, docking studies suggest that the carbamate’s trifluoroethyl group reduces enzymatic hydrolysis in cytochrome P450 assays, prolonging half-life in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
